molecular formula C25H21N5O3 B6489206 2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide CAS No. 1185120-55-1

2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide

Cat. No. B6489206
CAS RN: 1185120-55-1
M. Wt: 439.5 g/mol
InChI Key: NFKVCDHUKOLWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide” is a heterocyclic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of triazole derivatives involves aromatic nucleophilic substitution . This process can be facilitated by various catalysts, such as Iodine (I2) in DMSO , or Potassium Iodide (KI) in the presence of α-keto acids and 2-hydrazinopyridines . These methods are highly efficient and show good economical and environmental advantages .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a triazolo[4,3-a]quinoxaline core. This core is substituted with a 2-methylphenoxy group at the 4-position and an acetamide group at the 2-position, which is further substituted with a 3-methylphenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its triazole nucleus and the substituents present on it. The triazole nucleus is known to readily bind in the biological system with a variety of enzymes and receptors .

Mechanism of Action

Target of Action

The primary target of this compound is DNA . More specifically, it acts as a DNA intercalator . DNA intercalation is a process where a molecule is inserted between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and lead to cell death. This makes it a potential candidate for anticancer therapy .

Mode of Action

The compound interacts with its target, DNA, by intercalating between the base pairs . This interaction disrupts the normal structure and function of the DNA, preventing it from being properly replicated or transcribed . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

For example, it can inhibit DNA replication and transcription, which are crucial for cell growth and division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Molecular docking studies and in silico admet profiles have been performed , suggesting that the compound may have good bioavailability and could potentially be developed into an effective drug.

Result of Action

The result of the compound’s action is the disruption of normal DNA function, leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells . In fact, the compound has been shown to have potent anticancer activity against several cancer cell lines, including HepG2, HCT116, and MCF-7 .

Action Environment

The environment in which the compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to intercalate DNA and induce cell death . .

Future Directions

Triazole compounds, including those with a triazolo[4,3-a]quinoxaline core, have shown promising biological activities, making them potential candidates for the development of new therapeutic agents . Future research could focus on further exploring the biological activities of these compounds, optimizing their structures for increased potency, and investigating their mechanisms of action .

properties

IUPAC Name

2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3/c1-16-8-7-10-18(14-16)26-22(31)15-29-25(32)30-20-12-5-4-11-19(20)27-24(23(30)28-29)33-21-13-6-3-9-17(21)2/h3-14H,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKVCDHUKOLWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.